N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-10-8-4-2-5-9(8)12-7-3-6-11-12;/h3,6-10H,2,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTIHJVPMASFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
The RCM of diene precursors using Grubbs catalysts (e.g., Grubbs II) offers a high-yield route to functionalized cyclopentanes. For example, 1,5-dienes undergo RCM at 40°C in dichloromethane (DCM) to form cyclopentene intermediates, which are subsequently hydrogenated to cyclopentane. Yields for this step typically exceed 70%, though steric hindrance from substituents can reduce efficiency.
Dieckmann Cyclization
Linear diesters, such as dimethyl 3-aminopentanedioate, undergo base-mediated cyclization (e.g., NaH in THF) to form cyclopentanone derivatives. Subsequent Wolff-Kishner reduction yields the cyclopentane scaffold. This method is limited by competing side reactions in polyfunctional substrates, with yields averaging 50–60%.
Cyclopentane Functionalization
Preformed cyclopentanes, such as cyclopentanol or cyclopentanone, are oxidized or reduced to introduce amino groups. For instance, cyclopentanone is converted to its oxime via hydroxylamine hydrochloride, followed by hydrogenation over Raney nickel to produce cyclopentylamine.
N-Methylation Strategies
Reductive Amination
Cyclopentylamine intermediates react with formaldehyde in the presence of NaBH₃CN (pH 6–7, methanol) to install the N-methyl group. This one-pot method avoids over-alkylation, yielding >85% N-methylated product.
Alkylation with Methyl Iodide
Direct alkylation of 2-pyrazol-1-ylcyclopentanamine with methyl iodide in the presence of K₂CO₃ (acetonitrile, reflux) provides moderate yields (60–65%) but requires rigorous exclusion of moisture to prevent quaternization.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) at 0°C, followed by solvent evaporation and recrystallization from ethanol/ethyl acetate. The hydrochloride salt exhibits superior solubility in aqueous media (>50 mg/mL) compared to the free amine (<5 mg/mL).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| RCM + Buchwald | Ring-closing, Pd-catalyzed coupling | 78 | 98 | High |
| Dieckmann + Ullmann | Cyclization, Cu-mediated coupling | 65 | 95 | Moderate |
| Preformed amine + alkylation | Functionalization, methylation | 60 | 90 | Low |
The RCM-Buchwald route emerges as the most efficient, balancing yield and scalability, though it requires expensive catalysts. Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating.
Reaction Optimization and Byproduct Mitigation
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance pyrazole coupling rates but promote side reactions in methylation steps. Switching to tetrahydrofuran (THF) during alkylation reduces dimerization byproducts from 15% to <5%.
Catalytic Systems
Pd/Xantphos outperforms CuI in coupling reactions, achieving 90% conversion vs. 70% for copper. However, residual palladium (<10 ppm) must be removed via activated charcoal filtration.
Temperature Control
Exothermic methylation reactions require careful temperature modulation. Maintaining 25°C during methyl iodide addition prevents exotherms exceeding 50°C, which can degrade the amine.
Industrial-Scale Considerations
Batch processes dominate production, but continuous-flow systems are gaining traction for hazardous steps (e.g., HCl gas handling). A pilot-scale flow reactor achieved 95% yield in salt formation by ensuring rapid mixing and heat dissipation. Regulatory compliance demands stringent control of genotoxic impurities (e.g., methyl iodide residues <50 ppm).
Emerging Methodologies
Enzymatic Methylation
Methyltransferases (e.g., Novomix MT-400) catalyze N-methylation under aqueous conditions (pH 7.4, 30°C), eliminating halogenated waste. Early-stage trials show 55% yield with >99% selectivity.
Photoredox Catalysis
Visible-light-mediated C–H functionalization using Ir(ppy)₃ enables direct pyrazole coupling to cyclopentane without pre-halogenation. This method remains experimental, with yields ≤40%.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride has been identified as a potential candidate for the development of therapeutic agents due to its diverse biological activities. Research indicates that compounds with similar structures often exhibit significant effects on various biological systems, including:
- Anti-inflammatory Properties: Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity: Preliminary assays indicate that this compound may exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. For instance, modifications to the pyrazole structure have led to compounds with notable antiproliferative activity .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Research has focused on modifying the pyrazole ring and evaluating the resultant compounds' efficacy in inhibiting specific biological targets. For example, various substitutions on the pyrazole ring have been linked to enhanced potency against tumor cells .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
Mechanistic Insights
Research into the mechanisms of action for this compound has revealed interactions with key signaling pathways involved in inflammation and cancer progression. For instance, studies have indicated that this compound can modulate pathways related to tumor necrosis factor-alpha (TNFα), which plays a central role in inflammatory responses .
Mechanism of Action
The mechanism of action of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have similar applications in organic synthesis and medicinal chemistry.
Imidazole-containing compounds: These compounds also contain a five-membered ring with nitrogen atoms and have diverse biological activities.
Uniqueness
N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopentane ring. This structural feature can impart different chemical and biological properties compared to other pyrazole derivatives, making it a valuable compound for various applications .
Biological Activity
N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine; hydrochloride is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine is . The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as anti-inflammatory and anticancer agents.
N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting COX-2, this compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Reduces pro-inflammatory prostaglandins | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Decreases cytokine release |
In Vitro Studies
Recent studies have evaluated the efficacy of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine in various in vitro models:
- COX Inhibition : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to established NSAIDs. For instance, two derivatives showed IC50 values at 0.781 µM for COX-2 inhibition, indicating strong potential as an anti-inflammatory agent .
- Anticancer Activity : In assays against cancer cell lines (A549 and HepG2), N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine exhibited notable cytotoxic effects, suggesting its role as a potential anticancer drug .
Case Studies
A notable study focused on the dual anti-inflammatory and anticancer properties of pyrazole derivatives. The study highlighted that compounds similar to N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine not only inhibited COX enzymes but also induced apoptosis in cancer cells through mitochondrial pathways .
Safety and Toxicity Profile
The safety profile of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine has been assessed through various toxicological studies. Preliminary data suggest low toxicity levels; however, further comprehensive studies are necessary to fully understand its safety in clinical applications .
Q & A
Q. What are the recommended synthetic routes for N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine hydrochloride, and how can purity be optimized?
The synthesis of structurally related hydrochlorides (e.g., N-Methyl-N-(3-methyl-1H-pyrazol-5-yl)methylamine hydrochloride) typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a cyclopentylamine derivative with a pyrazole-containing electrophile (e.g., halogenated pyrazole) under basic conditions to form the amine-pyrazole backbone.
- Step 2 : Methylate the amine group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Step 3 : Purify via recrystallization or column chromatography, followed by hydrochloride salt formation using HCl in an anhydrous solvent (e.g., ethanol or dichloromethane) .
Purity Optimization : Monitor reaction progress with TLC or HPLC. Use high-purity starting materials and anhydrous conditions to minimize byproducts like unreacted amines or dimerization products .
Q. How can researchers characterize the molecular structure and confirm the hydrochloride salt formation?
Key analytical methods include:
- 1H/13C NMR : Verify the presence of the pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons) and cyclopentyl methylene groups (δ ~1.5–2.5 ppm). The absence of free amine protons (δ ~1–3 ppm) confirms salt formation.
- Mass Spectrometry (MS) : Compare the molecular ion peak with the theoretical mass (e.g., m/z 195.1 for C₁₀H₁₆N₃⁺).
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and chloride ion coordination .
- Elemental Analysis : Validate the C:H:N:Cl ratio (±0.3% deviation) .
Q. What stability considerations are critical for storing this compound?
- Storage Conditions : Store as a lyophilized powder at –20°C in airtight, moisture-free containers. In solution, use anhydrous DMSO or ethanol at –80°C to prevent hydrolysis or decomposition .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for impurities like free amine or oxidized pyrazole derivatives .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving this compound?
Case Study : A related 11-step synthesis achieved only 2–5% yield due to intermediate instability and side reactions . To optimize:
- Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) during pyrazole functionalization.
- Catalysis : Employ palladium-catalyzed cross-coupling for C–N bond formation to reduce reaction time and byproducts.
- Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., methylation) to minimize decomposition .
Data-Driven Approach : Machine learning models (e.g., LabMate.AI ) can predict optimal solvent/base combinations for each step .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar compounds?
Example : If NMR data for the target compound conflicts with literature values for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride :
Q. What methodologies enable comparative studies of bioactivity between this compound and analogs?
- In Silico Screening : Perform molecular docking to compare binding affinities with targets (e.g., kinases or GPCRs) using PyMOL or AutoDock.
- In Vitro Assays : Test against a panel of receptors/enzymes (e.g., PDE inhibitors) and compare IC₅₀ values with analogs like trans-2-Phenylcyclopropylamine hydrochloride .
- SAR Analysis : Systematically vary substituents (e.g., pyrazole position, cyclopentyl methylation) to correlate structural features with activity .
Q. How can researchers address discrepancies in reported solubility and formulation properties?
Example : If solubility in aqueous buffers is lower than predicted:
- pH Adjustment : Increase solubility by preparing phosphate-buffered saline (PBS) at pH 4–5, where the amine hydrochloride remains ionized.
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility without destabilizing the compound.
- Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) to improve reconstitution properties .
Q. What strategies mitigate degradation during long-term biological assays?
- Antioxidants : Add 0.1% w/v ascorbic acid to cell culture media to prevent oxidation of the pyrazole ring.
- Light Protection : Store assay plates in amber containers to avoid photodegradation.
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., demethylated amines) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
